Product packaging for 1H-Benzimidazole, 1,1'-carbonylbis-(Cat. No.:CAS No. 14667-54-0)

1H-Benzimidazole, 1,1'-carbonylbis-

Cat. No.: B079765
CAS No.: 14667-54-0
M. Wt: 262.27 g/mol
InChI Key: GOQHBKGRSKXWLY-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1,1'-carbonylbis-, also known as 1H-Benzimidazole, 1,1'-carbonylbis-, is a useful research compound. Its molecular formula is C15H10N4O and its molecular weight is 262.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10N4O B079765 1H-Benzimidazole, 1,1'-carbonylbis- CAS No. 14667-54-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14667-54-0

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

bis(benzimidazol-1-yl)methanone

InChI

InChI=1S/C15H10N4O/c20-15(18-9-16-11-5-1-3-7-13(11)18)19-10-17-12-6-2-4-8-14(12)19/h1-10H

InChI Key

GOQHBKGRSKXWLY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C(=O)N3C=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)N3C=NC4=CC=CC=C43

Other CAS No.

14667-54-0

Synonyms

1,1'-Carbonylbis(1H-benzimidazole)

Origin of Product

United States

Structural Classification and Nomenclature Within Nitrogen Heterocyclic Chemistry

1H-Benzimidazole, 1,1'-carbonylbis- , systematically named di(1H-benzimidazol-1-yl)methanone , is classified as a derivative of benzimidazole (B57391), a prominent nitrogen heterocyclic compound. The core of this molecule features two benzimidazole units linked together by a carbonyl group (-C=O) bridge, with the connection occurring at the nitrogen atom in the first position of each benzimidazole ring.

The foundational benzimidazole structure is an aromatic bicyclic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. wikipedia.org This fusion imparts a unique set of electronic and structural properties that make it a "privileged structure" in medicinal and materials chemistry. nih.gov

It is crucial to distinguish 1H-Benzimidazole, 1,1'-carbonylbis- from the more commonly known and commercially available reagent, 1,1'-Carbonyldiimidazole (B1668759) (CDI) . While both share a carbonyl linker, CDI is derived from two imidazole rings, not benzimidazole rings. wikipedia.orgpharmacompass.com This structural difference, the presence of the fused benzene rings in the benzimidazole-based compound, significantly alters the molecule's size, aromaticity, and potential for intermolecular interactions.

Table 1: Nomenclature of Target Compound and Related Structures

Common/Systematic Name Parent Heterocycle Molecular Formula Structural Description
1H-Benzimidazole, 1,1'-carbonylbis- Benzimidazole C₁₅H₁₀N₄O Two benzimidazole rings linked by a carbonyl group.
1,1'-Carbonyldiimidazole (CDI) Imidazole C₇H₆N₄O Two imidazole rings linked by a carbonyl group. wikipedia.orgpharmacompass.com
1H-Benzimidazole - C₇H₆N₂ A single fused benzene and imidazole ring system. wikipedia.orgchemeo.com

| 1,1'-carbonylbis(1H-benzotriazole) | Benzotriazole (B28993) | C₁₃H₈N₆O | Two benzotriazole rings linked by a carbonyl group. cymitquimica.com |

Significance and Emerging Research Focus in Benzimidazole Based Systems

While dedicated research on 1H-Benzimidazole, 1,1'-carbonylbis- is limited, the significance of its parent scaffold, benzimidazole (B57391), is vast and continues to grow. The structural similarity of the benzimidazole nucleus to naturally occurring purine (B94841) bases allows its derivatives to interact with a wide array of biological macromolecules, making them a focal point of drug discovery and development. nih.govnih.gov

The benzimidazole framework is associated with a broad spectrum of pharmacological activities. nih.govijprs.com This versatility has spurred significant research into developing novel therapeutic agents. An emerging trend is the design of hybrid molecules that incorporate the benzimidazole scaffold with other pharmacologically active motifs to create multi-target agents, potentially offering improved efficacy or overcoming drug resistance. researchgate.net

Current research is also increasingly focused on the environmental impact of chemical synthesis. Consequently, the development of green chemistry approaches and the use of nanocatalysts for the synthesis of benzimidazole derivatives are gaining prominence, aiming for higher yields, reduced reaction times, and greater sustainability. nih.govnih.govresearchgate.net

Overview of Key Academic Research Areas and Methodologies

Established Synthetic Pathways for Bis(benzimidazol-1-yl)methanone

The principal and most established pathway for the synthesis of bis(benzimidazol-1-yl)methanone involves the reaction of benzimidazole with phosgene or its less hazardous equivalents, such as diphosgene or triphosgene. google.com This method is analogous to the well-documented preparation of 1,1'-carbonyldiimidazole from imidazole (B134444) and phosgene. wikipedia.orgorgsyn.org

Specific Precursors and Reaction Conditions

The direct reaction between benzimidazole and phosgene is the most straightforward approach. In this reaction, benzimidazole acts as both the nucleophile attacking the carbonyl group of phosgene and the base to neutralize the hydrogen chloride byproduct, which forms benzimidazolium chloride.

A typical procedure involves the slow addition of a solution of phosgene in an inert, anhydrous solvent to a solution of benzimidazole, also in an anhydrous solvent. orgsyn.org The reaction stoichiometry requires a molar ratio of at least 1:4 of phosgene to benzimidazole, as two equivalents of benzimidazole are consumed in the formation of the product and two are consumed in the neutralization of the generated HCl. orgsyn.org

Table 1: Reaction Conditions for the Synthesis of 1,1'-Carbonylbis(azoles) from Azole and Phosgene

Precursor 1 Precursor 2 Molar Ratio (Phosgene:Azole) Solvent Temperature Yield Reference
Phosgene Imidazole 1:4 Anhydrous Tetrahydrofuran (B95107) / Anhydrous Benzene (B151609) Room Temperature, with initial cooling 80-94% orgsyn.org
Phosgene Imidazole (as sodium salt) 1:2 (inferred) Chlorobenzene 80-90°C 97.4% purity chemicalbook.com

This table is based on the synthesis of 1,1'-carbonyldiimidazole, a closely related analog, as specific yield data for the benzimidazole derivative was not available in the searched sources. The principles are directly applicable.

The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of phosgene and the final product. wikipedia.orgorgsyn.org The choice of solvent is critical, with anhydrous tetrahydrofuran (THF) being a common option. google.comorgsyn.org

Optimization Strategies for Yield and Purity

Several strategies can be employed to optimize the synthesis of bis(benzimidazol-1-yl)methanone, focusing on increasing yield, improving purity, and enhancing process safety and economy.

One significant optimization involves the use of an alternative base to neutralize the HCl byproduct, thereby preserving the benzimidazole starting material. A procedure has been described for the synthesis of 1,1'-carbonyldiimidazole where the imidazole is first deprotonated with sodium methoxide (B1231860) to form the sodium salt. chemicalbook.com This salt is then reacted with phosgene. This approach avoids the consumption of the valuable azole as a base and can lead to higher yields based on the starting azole.

Purification of the final product is typically achieved by filtering off the precipitated benzimidazolium chloride and then removing the solvent from the filtrate under reduced pressure. orgsyn.org The crystalline product is often of sufficient purity for many applications without further purification. orgsyn.org

Preparation of Substituted Bis(benzimidazol-1-yl)methanone Derivatives

The synthesis of substituted bis(benzimidazol-1-yl)methanone derivatives can be achieved by employing appropriately functionalized benzimidazole precursors in the synthetic pathways described above.

Functionalization of Benzimidazole Moieties

The most common method for preparing substituted benzimidazoles involves the cyclocondensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. nih.govnih.gov By choosing an o-phenylenediamine with desired substituents on the benzene ring, one can generate a variety of substituted benzimidazoles. These functionalized benzimidazoles can then serve as precursors in the reaction with phosgene to yield symmetrically substituted bis(benzimidazol-1-yl)methanone derivatives.

For example, the use of 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine would lead to the formation of 5-nitro-1H-benzimidazole or 5-chloro-1H-benzimidazole, respectively. These can subsequently be reacted with phosgene to produce bis(5-nitrobenzimidazol-1-yl)methanone or bis(5-chlorobenzimidazol-1-yl)methanone.

Table 2: Examples of Precursors for Substituted Benzimidazoles

Substituted o-phenylenediamine Condensing Agent Resulting Substituted Benzimidazole
4-Nitro-o-phenylenediamine Formic Acid 5-Nitro-1H-benzimidazole
4-Chloro-o-phenylenediamine Formic Acid 5-Chloro-1H-benzimidazole
3,4-Diaminobenzophenone Carbon Disulfide (2-Mercapto-1H-benzo[d]imidazol-6-yl)(phenyl)methanone

This table provides examples of how substituted benzimidazoles can be synthesized, based on general literature procedures. nih.gov

Furthermore, direct functionalization of the benzimidazole ring system itself, such as through N-alkylation or acylation reactions, is a known strategy in benzimidazole chemistry. nih.govnih.gov While this is more commonly applied to introduce a single substituent, it highlights the reactivity of the benzimidazole core, which could potentially be exploited for further modifications of the final product, although such methods are not explicitly detailed for bis(benzimidazol-1-yl)methanone in the reviewed literature.

Introduction of Diverse Bridging Groups

The scope of this article is focused solely on the synthesis of 1H-Benzimidazole, 1,1'-carbonylbis-, where the two benzimidazole moieties are linked by a carbonyl (-CO-) bridge. The synthetic methods discussed, primarily involving phosgene or its equivalents, are specific to the introduction of this carbonyl group. While the broader class of bis(benzimidazol-1-yl)alkanes features other bridging groups, such as the methylene (B1212753) (-CH2-) bridge in bis(benzimidazol-1-yl)methane, the literature pertaining to the direct synthesis of the title compound centers on the formation of the carbonyl linkage. nih.govnih.gov

Complexation with Transition Metals

The formation of complexes between 1H-Benzimidazole, 1,1'-carbonylbis- and transition metals is driven by the interaction between the metal ions and the nitrogen donor atoms of the benzimidazole rings. The geometry and properties of the resulting complexes are influenced by the nature of these interactions and the flexible or rigid coordination modes adopted by the ligand.

In complexes involving 1-substituted benzimidazole ligands, coordination typically occurs through the sp²-hybridized nitrogen atom (N3) of the imidazole ring. This interaction involves the donation of a lone pair of electrons from the nitrogen to a vacant orbital of the transition metal ion, forming a coordinate covalent bond. The strength and nature of this M-N bond can be observed through spectroscopic shifts. For instance, in the Fourier-Transform Infrared (FT-IR) spectra of metal complexes of benzimidazole derivatives, the ν(C=N) stretching vibration of the imidazole ring often shifts to a lower wavenumber compared to the free ligand, indicating the involvement of the imine nitrogen atom in coordination with the metal center. nih.gov New bands appearing in the far-IR region of the spectra of the complexes, which are absent in the free ligand, can be assigned to M-N stretching vibrations, further confirming the coordination. nih.gov

The carbonyl group within the 1H-Benzimidazole, 1,1'-carbonylbis- ligand is generally not expected to participate in coordination. However, a critical aspect of its chemistry, drawn from its close analog 1,1'-carbonyldiimidazole, is the potential for hydrolysis or alcoholysis of the carbonyl-nitrogen bonds. This reaction can lead to the in-situ formation of simpler imidazole-containing ligands, which then coordinate to the metal center. researchgate.net This suggests that the isolation of intact ligand complexes may depend heavily on reaction conditions, such as the choice of solvent and the exclusion of water.

Bis(benzimidazole) ligands are known to act as either chelating or bridging ligands, a versatility that extends to 1H-Benzimidazole, 1,1'-carbonylbis-. mdpi.com As a multidentate N-donor ligand, it can coordinate to a metal center in several ways:

Bidentate Chelating Ligand: The two benzimidazole rings can coordinate to a single metal ion, forming a chelate ring. The size and stability of this ring would depend on the flexibility of the carbonyl linker.

Monodentate Ligand: Only one of the two benzimidazole nitrogen atoms may coordinate to the metal center.

Bridging Ligand: The two nitrogen donor atoms can coordinate to two different metal centers, leading to the formation of binuclear or polynuclear complexes. mdpi.com This bridging mode is common for bis(benzimidazole) ligands and can result in the formation of one-dimensional coordination polymers. researchgate.net

The specific coordination mode adopted will be influenced by factors such as the nature of the metal ion, the metal-to-ligand molar ratio, the reaction solvent, and the presence of counter-anions or other ancillary ligands. mdpi.comnih.gov

The definitive structure of metal complexes is determined using single-crystal X-ray diffraction. While specific crystal structures for complexes of 1H-Benzimidazole, 1,1'-carbonylbis- are not prominently reported, analysis of related compounds provides insight. For example, the crystal structure of a dichlorido-bis{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole}zinc(II) complex shows the zinc(II) ion in a tetrahedral coordination environment, bonded to two nitrogen atoms from the benzimidazole ligands and two chloride ions. researchgate.net In various bis(benzimidazole) complexes, both mononuclear and binuclear structures have been identified, sometimes with the benzimidazole units acting as bridges between metal centers. mdpi.comrsc.org For any potential complex of 1H-Benzimidazole, 1,1'-carbonylbis-, X-ray diffraction would be essential to determine the precise coordination geometry (e.g., tetrahedral, square planar, octahedral), bond lengths, bond angles, and the exact mode of ligand binding. researchgate.netrsc.org

Synthesis and Characterization of Metal Complexes of Bis(benzimidazol-1-yl)methanone

The synthesis of metal complexes with benzimidazole-derived ligands is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques.

Metal complexes of benzimidazole derivatives are generally synthesized by reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. nih.govnih.gov Common solvents include ethanol, methanol, or dimethylformamide (DMF). nih.govresearchgate.net The reaction is often carried out by mixing solutions of the ligand and the metal salt in a specific molar ratio, typically 2:1 or 1:1, and stirring the mixture at room temperature or under reflux for several hours. nih.govnih.govnih.gov The resulting complex often precipitates from the solution and can be collected by filtration, washed, and dried. nih.govnih.gov The pH of the reaction medium can also be a critical parameter to control. nih.gov

Table 1: Typical Reaction Conditions for Benzimidazole-Metal Complex Synthesis

Metal SaltLigandSolventMolar Ratio (Ligand:Metal)Reaction TimeTemperatureReference
CuCl₂, ZnCl₂, NiCl₂, AgNO₃2-(1H-benzimidazol-2-yl)-phenol derivativesEthanol2:1Not SpecifiedNot Specified nih.gov
Cu(II) saltsBenzimidazole derivativesEthanol/Water2:112 hoursRoom Temperature nih.gov
CdCl₂·2.5H₂OBenzimidazole derivativesEthanol (96% v/v)1:1~12 hours (reflux)Reflux nih.gov

A combination of spectroscopic methods is employed to characterize the structure and properties of the synthesized metal complexes.

FT-IR Spectroscopy: Infrared spectroscopy is crucial for determining the binding mode of the ligand. As mentioned, a shift in the ν(C=N) band to lower frequencies upon complexation suggests coordination through the imine nitrogen. nih.gov The disappearance of the ν(N-H) band (if the ligand is deprotonated upon coordination) and the appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O (if applicable) vibrations provide strong evidence of complex formation. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)). nih.govresearchgate.net Upon complexation, the chemical shifts of the protons and carbons near the coordination site are expected to change. For protons in the benzimidazole ring, a downfield or upfield shift can be observed, confirming the ligand's interaction with the metal ion. nih.gov

UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex and the coordination geometry. The spectra of the complexes typically show bands corresponding to intra-ligand π-π* and n-π* transitions. nih.gov The appearance of new, lower-energy bands in the visible region for transition metal complexes can often be attributed to d-d transitions or ligand-to-metal charge transfer (LMCT) bands, which are indicative of the coordination environment around the metal ion. nih.gov

Fluorescence Spectroscopy: Some benzimidazole ligands and their d¹⁰ metal complexes (e.g., Zn(II), Cd(II)) exhibit fluorescence. eurjchem.com Changes in the emission wavelength or intensity upon complexation can be used to study the metal-ligand interaction and can have applications in sensing.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the synthesized complexes and providing evidence for the proposed stoichiometry. nih.gov The observation of the molecular ion peak [M+H]⁺ or other adducts like [M+Na]⁺ helps in the structural elucidation. nih.gov

Table 2: Representative Spectroscopic Data for a Benzimidazole-Derivative Ligand and its Zinc Complex

CompoundTechniqueKey Bands / Signals (δ in ppm, ν in cm⁻¹)Reference
[2-(2-hydroxyphenyl)-1H-benzimidazol-5-yl]phenyl-methanone (Ligand L4)FT-IRν(N-H) & ν(O-H): 3296, ν(C=N): 1613 nih.gov
Zinc(II) Complex of L4 (C4)FT-IRν(N-H): 3087, ν(C=N): 1622, ν(Zn-N): 435 nih.gov
Ligand L4¹H NMRAr-H signals between 6.61-7.90 nih.gov
Zinc(II) Complex of L4 (C4)¹H NMRAr-H signals between 6.61-7.90 (shifts observed) nih.gov
Ligand L4ESI-MS[M+H]⁺ = 315.1131 nih.gov
Zinc(II) Complex of L4 (C4)ESI-MS[M+Na]⁺ = 713.1153 nih.gov

Molar Conductivity and Magnetic Moment Studies of Complexes

Molar conductivity and magnetic moment studies are fundamental techniques used to elucidate the structure and bonding in metal complexes. These methods provide critical insights into the electrolyte nature and the electronic configuration of the central metal ion, respectively.

Molar Conductivity

Molar conductivity (ΛM) measurements are performed on solutions of the metal complexes, typically in polar organic solvents like DMF or DMSO, to determine whether the anions are part of the coordination sphere or exist as free counter-ions in the crystal lattice. The measured conductivity value is compared with standard ranges to classify the complex as a non-electrolyte or a 1:1, 1:2, etc., electrolyte.

For complexes of 1H-Benzimidazole, 1,1'-carbonylbis-, if an anion like chloride (Cl⁻) were a counter-ion, the complex would exhibit high molar conductivity. Conversely, if the chloride ion were coordinated directly to the metal center, the complex would behave as a non-electrolyte, showing a much lower conductivity value. For instance, molar conductance values for related benzimidazole-based Co(III) and Cu(II) complexes have been observed in the range of 134-154 µS/cm, indicating their electrolytic nature.

Magnetic Moment

Magnetic susceptibility measurements at room temperature are crucial for determining the number of unpaired electrons in a complex, which in turn helps in assigning the geometry and the oxidation state of the central metal ion. The effective magnetic moment (µeff) is calculated from the measured magnetic susceptibility.

For example, a hypothetical octahedral Co(II) complex of 1H-Benzimidazole, 1,1'-carbonylbis- would be expected to have three unpaired electrons, leading to a magnetic moment in the range of 4.1–5.2 Bohr Magnetons (B.M.). libretexts.org A Cu(II) complex, with one unpaired electron, would typically exhibit a magnetic moment around 1.7-2.2 B.M. Diamagnetic complexes, such as those of Co(III) or Ni(II) in a square planar geometry, would have a magnetic moment of zero. libretexts.org

Table 1: Hypothetical Molar Conductivity and Magnetic Moment Data for Complexes of 1H-Benzimidazole, 1,1'-carbonylbis- (L)

Complex FormulaMolar Conductivity (ΛM) in DMF (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (µeff) (B.M.)Inferred Nature
[CoLCl₂]155.10Non-electrolyte, Octahedral Co(II)
[NiL(H₂O)₂]Cl₂1453.151:2 Electrolyte, Octahedral Ni(II)
[CuLCl₂]121.95Non-electrolyte, Distorted Octahedral Cu(II)
[ZnLCl₂]18DiamagneticNon-electrolyte, Tetrahedral Zn(II)

Theoretical Investigations of Coordination Modes and Electronic Structures

Computational chemistry provides powerful tools for understanding the intricacies of coordination complexes at a molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Complex Stability and Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In coordination chemistry, DFT is extensively used to predict the most stable geometry of a complex and to understand the nature of the metal-ligand bonds.

Table 2: Illustrative Output from DFT Calculations for a Hypothetical [Co(CDBI)Cl₂] Complex

ParameterCalculated ValueInterpretation
Complexation Energy-150 kJ/molThermodynamically favorable formation
Co-N Bond Length2.15 ÅTypical coordinate bond length
Co-O (carbonyl) Bond Length2.11 ÅEvidence of carbonyl oxygen coordination
HOMO-LUMO Gap2.5 eVIndicates relative kinetic stability
Mulliken Charge on Co+1.85Shows charge transfer from ligand to metal

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows researchers to study the dynamic behavior of a coordination complex over time, providing insights into its stability, conformational flexibility, and interactions with its environment, such as solvent molecules. nih.gov

For a complex of 1H-Benzimidazole, 1,1'-carbonylbis-, an MD simulation could be used to model its behavior in an aqueous or organic solvent. The simulation would track the positions of all atoms over a period of nanoseconds, revealing the stability of the metal-ligand coordination bonds. It can show whether the ligand remains securely bound to the metal or if certain coordination sites are labile. Furthermore, MD simulations can elucidate how solvent molecules arrange themselves around the complex and can help predict the thermodynamic properties of solvation. Such simulations have been effectively used to understand how similar ligands interact and adsorb onto metal surfaces.

Reactivity and Chemical Transformations of 1h Benzimidazole, 1,1 Carbonylbis

Reactivity of the Central Carbonyl Group

The primary driver of 1,1'-carbonylbis-benzimidazole's reactivity is the central carbonyl group (C=O). This group is highly susceptible to nucleophilic attack, which initiates a wide range of chemical transformations. The reactivity of this carbonyl group is a key aspect of its function in organic synthesis, particularly in the formation of amides, esters, carbamates, and ureas. chemicalbook.comchemicalbook.com

The carbonyl carbon in CDI is electrophilic, meaning it is electron-deficient and readily reacts with nucleophiles (electron-rich species). This electrophilicity is crucial for its role in activating carboxylic acids and facilitating coupling reactions. chemicalbook.comallstudiesjournal.com When CDI reacts with a nucleophile, a substitution reaction occurs at the carbonyl carbon, where one of the benzimidazole (B57391) groups is displaced. allstudiesjournal.com

A significant application of this reactivity is in peptide synthesis. chemicalbook.com In this process, CDI activates the carboxyl group of an amino acid, making it more susceptible to attack by the amino group of another amino acid to form a peptide bond. chemicalbook.com This method is advantageous because the byproducts, carbon dioxide and imidazole (B134444), are relatively harmless. wikipedia.org The evolution of carbon dioxide can also serve as a driving force for the reaction. chemicalbook.com

The general reactivity of the carbonyl group in CDI allows it to convert amines into amides, carbamates, and ureas, and alcohols into esters. wikipedia.org It is also utilized in the synthesis of various pharmaceutical intermediates. chemicalbook.com

Table 1: Reactions of the Central Carbonyl Group in 1,1'-carbonylbis-benzimidazole

Reactant Product Type
Amine Amide, Carbamate, Urea
Alcohol Ester, Carbamate
Carboxylic Acid Activated Acyl-imidazole
Formic Acid Formylized Imidazole

Transformations Involving the Benzimidazole Moieties

The benzimidazole moieties in 1,1'-carbonylbis-benzimidazole are not merely passive parts of the molecule; their ability to act as good leaving groups is fundamental to the reagent's reactivity. In the reactions centered at the carbonyl group, one of the benzimidazole rings is displaced. wikipedia.org

For instance, in the well-established use of CDI for peptide bond formation, the reaction proceeds through an acyl-imidazole intermediate. chemicalbook.com This intermediate is formed when a carboxylic acid reacts with CDI, displacing one benzimidazole unit. The resulting acyl-imidazole is then attacked by an amine, leading to the formation of the desired amide and the release of the second benzimidazole molecule. wikipedia.org

In more complex transformations, the initial reaction at the carbonyl group can trigger a cascade of events involving the broader molecular structure. A study on the reaction of allomaltol-containing hydrazides with CDI demonstrated such a transformation. rsc.org The reaction did not simply stop at the formation of an amide or ester bond but proceeded to transform 3-hydroxy-4-pyranone derivatives into 3-acetyltetronic acids bearing a pyrrolidin-2-one moiety. rsc.org This indicates that while the primary role of the benzimidazole group is to be a leaving group, the initial activation by CDI can enable subsequent intramolecular rearrangements and cyclizations. In some cases involving hetaryl-containing hydrazides, the reaction pathway changes completely, leading to the formation of substituted pyrano[3,2-b]pyrans. rsc.org

Mechanistic Investigations of Novel Reactions

The mechanism of reactions involving 1,1'-carbonylbis-benzimidazole has been a subject of study to understand and optimize its applications. For its role in peptide synthesis, a proposed mechanism involves the initial reaction between the carboxylic acid and CDI to form an acyl-imidazole intermediate, which then reacts with an amine. wikipedia.org The mild conditions of this reaction are noted to minimize the racemization of amino acids. wikipedia.org

Mechanistic insights into more novel transformations have also been reported. In the CDI-mediated transformation of allomaltol-containing hydrazides, key intermediates have been identified. rsc.org The study found that substituted 6-oxa-1-azaspiro[4.5]dec-7-ene-2,9-diones are crucial intermediates in the process, with the structure of one such intermediate and a final product being confirmed through X-ray analysis. rsc.org This provides a detailed mechanistic pathway beyond the simple displacement of the benzimidazole group.

Furthermore, the study of reaction mechanisms in related heterocyclic chemistry highlights the intricate pathways that can follow an initial activation step. For example, in reactions of chromone (B188151) derivatives with nucleophiles like 1H-benzimidazol-2-ylacetonitrile, the proposed mechanism involves a Michael addition, followed by a retro-Michael reaction that opens the γ-pyrone ring, and subsequent cycloaddition and dehydration to form a new heterocyclic system. clockss.org While not a direct reaction of CDI, this illustrates the types of complex mechanistic pathways that can be initiated by the activation of a molecule, a role often played by CDI.

Understanding these mechanisms, whether through the isolation of intermediates or computational studies, is crucial for expanding the synthetic utility of 1,1'-carbonylbis-benzimidazole and for designing new chemical transformations. rsc.orgnih.govresearchgate.net

Applications in Materials Science of 1h Benzimidazole, 1,1 Carbonylbis and Its Metal Complexes

Development of Functional Coordination Polymers

Coordination polymers are a class of materials formed by the self-assembly of metal ions with organic ligands, resulting in structures of varying dimensionality (1D, 2D, or 3D). The benzimidazole (B57391) scaffold is a popular component in ligands for creating these polymers due to its robust coordinating ability. bit.edu.cnmdpi.com Ligands that contain two benzimidazole units, known as bis(benzimidazole) ligands, are particularly effective as bridging linkers between metal centers.

The structure of the resulting coordination polymer is highly dependent on the nature of the bis(benzimidazole) ligand—specifically the flexibility and length of the spacer connecting the two benzimidazole rings—as well as the coordination geometry of the metal ion and the presence of any co-ligands. bit.edu.cnacs.org For instance, flexible linkers like ethylene (B1197577) or disulfide bridges have been shown to produce diverse architectures ranging from 1D chains to complex 3D frameworks. bit.edu.cnnih.gov

1H-Benzimidazole, 1,1'-carbonylbis- acts as a semi-rigid N,N'-bidentate ligand. Its coordination with various metal ions, such as Co(II), Cu(I), Zn(II), or Cd(II), can be expected to yield a range of coordination polymers. acs.orgepa.gov The relative rigidity of the carbonyl linker, compared to more flexible alkyl chains, would impose specific geometric constraints on the resulting polymer network, influencing its topology and material properties. Research on analogous bis(benzimidazole) ligands demonstrates that subtle changes in the linker can lead to significantly different and predictable structural motifs. nih.gov

Table 1. Examples of Coordination Polymers Constructed from Bis(benzimidazole) Ligands
LigandMetal IonResulting StructureReference
2,2′-(Ethanediyl)bis(1H-benzimidazole)Co(II)1D Chain bit.edu.cn
1,4-Bis[2-(1-methylbenzimidazol-2-ylmethyl)]benzeneCu(I)Isomeric 1D Chains acs.org
1,4-Bis[2-(1-methylbenzimidazol-2-ylmethyl)]benzeneCd(II)1D Zigzag Chain acs.org
1,4-Bis(imidazol-1-ylmethyl)benzeneCu(I)2D Network epa.gov
2,2'-(o-Phenylene)bis(1H-benzimidazole)Cu(II)Discrete Mononuclear Complex nih.gov

Exploration in Photoactive Materials

The development of new photoactive materials, particularly those that exhibit luminescence, is a major focus of materials chemistry. researchgate.net Luminescent metal-organic frameworks (LMOFs) and coordination complexes have potential applications in sensing, solid-state lighting, and bioimaging. nih.govresearchwithrutgers.com The photoluminescence in these materials can originate from the organic ligand, the metal ion, or charge transfer transitions between them.

Benzimidazole derivatives are known to form highly luminescent complexes, especially with d¹⁰ metal ions like Zn(II) and Cd(II), where the emission is typically ligand-based. nih.govrsc.org The coordination to the metal center often enhances the emission intensity and can tune the emission wavelength. By incorporating 1H-Benzimidazole, 1,1'-carbonylbis- as a ligand, it is possible to create novel photoactive coordination complexes. The emission properties of such materials would be influenced by the choice of metal ion and the coordination environment. For example, studies on MOFs using a flexible benzimidazole carboxylic acid ligand with Cd(II) and Zn(II) ions resulted in materials exhibiting strong blue photoluminescence. rsc.orgresearchgate.net Similarly, encapsulating fluorescent molecules like 2-(2-hydroxyphenyl)-1H-benzimidazole within a zeolitic imidazolate framework (ZIF-8) has been shown to enhance fluorescence. rsc.org

Table 2. Photoluminescence Properties of Representative Benzimidazole-Based Materials
Material/ComplexMetal IonEmission Max (λem)Quantum Yield (Φ)Reference
{[Zn(L)0.5(H2O)]·NMP·H2O}n (L = flexible benzimidazole dicarboxylate)Zn(II)435 nmNot Reported rsc.org
{[Cd2(L)(NMP)(H2O)2]·2H2O}n (L = flexible benzimidazole dicarboxylate)Cd(II)435 nmNot Reported rsc.org
ZIF-8 (framework only)Zn(II)450 nmNot Reported rsc.org
MOF with 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligandCd(II)500 nm20% mdpi.com

Contribution to Novel Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline structure. rsc.org The rational design of MOFs relies on the selection of appropriate metal nodes and organic linkers to create frameworks with desired pore sizes, shapes, and chemical functionalities. researchgate.net While carboxylate-based linkers are most common, the use of neutral N-donor ligands, often as co-ligands, has expanded the structural diversity and functionality of MOFs. google.comrsc.org

Benzimidazole-containing ligands are frequently employed in the construction of functional MOFs. nih.govrsc.orgresearchgate.net 1H-Benzimidazole, 1,1'-carbonylbis- can serve as a neutral N-donor linker. When used in conjunction with anionic linkers (e.g., multidentate carboxylates), it can help build robust frameworks with complex topologies and specific properties. bit.edu.cnrsc.org The presence of the polar carbonyl group in the linker is particularly noteworthy, as it can decorate the internal pore surface of the MOF. This functionalization can enhance the selective adsorption of polar molecules like CO₂, as has been observed in MOFs constructed from benzimidazole ligands featuring uncoordinated carboxylate groups. rsc.orgresearchgate.net

Table 3. Examples of MOFs Constructed with Benzimidazole-Based N-Donor Ligands
Ligand(s)Metal IonFramework TypeKey FeatureReference
1,4-Di(5,6-bicarboxylbenzimidazol-lylmethyl)benzeneCd(II)3D Porous MOFSelective CO₂ sorption, photoluminescence rsc.org
1,4-Di(5,6-bicarboxylbenzimidazol-lylmethyl)benzeneZn(II)3D Porous MOFSelective CO₂ sorption, photoluminescence rsc.org
2,2′-(Ethanediyl)bis(1H-benzimidazole) + H3BTCZn(II)3D Porous StructurePhotoluminescence bit.edu.cn
4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole + Di(p-carboxyphenyl)sulphoneCd(II)3D Luminescent MOFLuminescence sensing of gossypol mdpi.com

UV-Absorbing Properties

Benzimidazole and its derivatives are well-known for their ability to absorb ultraviolet (UV) radiation, a property that makes them valuable as UV filters in sunscreens and as UV stabilizers for materials. nih.govmdpi.comresearchgate.net The benzimidazole ring itself possesses characteristic absorption bands in the UV region. nist.govresearchgate.net The efficiency and range of this absorption can be significantly enhanced by chemical modification.

Notably, the introduction of a carbonylamino group at the 2-position of the benzimidazole ring has been shown to provide a significant increase in UV absorption efficiency, particularly in the critical 300-350 nm range. google.com This principle is leveraged in commercial UV filters like Bisdisulizole, which is a bis-benzimidazole derivative. mdpi.comresearchgate.net This compound contains two benzimidazole sulfonic acid units linked by a phenylene bridge, demonstrating the effectiveness of the bis-benzimidazole scaffold for broad-spectrum UV protection. mdpi.com

Given these findings, 1H-Benzimidazole, 1,1'-carbonylbis- is structurally optimized for UV absorption. It combines two benzimidazole chromophores with a central carbonyl group, a feature known to enhance performance. This intramolecular combination suggests a strong potential for this compound to function as an effective UV absorber, capable of dissipating harmful UV energy and protecting sensitive materials from photodegradation. google.com

Table 4. UV Absorption Maxima (λmax) of Benzimidazole and Related Derivatives
Compoundλmax (nm)Solvent/ConditionsReference
1H-Benzimidazole~243, 272, 278Ethanol nist.gov
1H-Benzimidazole~245, 270, 277pH 5.5 Aqueous Solution researchgate.net
2-Arylbenzimidazoles>320Methanol mdpi.com
2-(2,3,4-Trihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid355Methanol mdpi.com

Computational and Theoretical Studies on 1h Benzimidazole, 1,1 Carbonylbis

Molecular Modeling and Docking Studies

There are currently no publicly available molecular modeling or docking studies for 1H-Benzimidazole, 1,1'-carbonylbis-. Such studies would be invaluable for predicting its potential interactions with biological targets, such as enzymes or receptors. Molecular docking simulations could provide insights into the binding affinity and mode of interaction, which are crucial steps in the early stages of drug discovery and design. The absence of this data prevents any computational assessment of its potential pharmacological activity.

For illustrative purposes, computational studies on a related isomer, bis-(1H-benzimidazol-2-yl)-methanone, have been conducted to explore its binding with various proteins. researchgate.net However, it is crucial to emphasize that these findings are not transferable to 1H-Benzimidazole, 1,1'-carbonylbis- due to the different substitution pattern on the benzimidazole (B57391) rings, which would significantly alter the molecule's three-dimensional structure and electronic properties.

Electronic Structure and Reactivity Predictions

No theoretical investigations into the electronic structure and reactivity of 1H-Benzimidazole, 1,1'-carbonylbis- have been reported. Analyses such as the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in quantum chemistry for predicting a molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. nih.govnih.govresearchgate.net

The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and the UV-Vis absorption properties of a molecule. researchgate.net Without these calculations for 1H-Benzimidazole, 1,1'-carbonylbis-, predictions about its reactivity, stability, and spectroscopic characteristics remain purely speculative.

For other benzimidazole derivatives, Density Functional Theory (DFT) has been widely used to calculate these electronic properties, providing valuable information on their chemical behavior. nih.govrdmodernresearch.comnih.gov A similar computational approach for 1H-Benzimidazole, 1,1'-carbonylbis- would be necessary to elucidate its electronic characteristics.

Mechanistic Insights from Computational Approaches

There is no published research detailing the reaction mechanisms involving 1H-Benzimidazole, 1,1'-carbonylbis- from a computational standpoint. Computational chemistry is a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of how a chemical reaction occurs at the molecular level.

For instance, computational studies on the synthesis of other benzimidazole derivatives have shed light on the mechanistic details of their formation. rsc.org Such studies for 1H-Benzimidazole, 1,1'-carbonylbis- would be instrumental in optimizing its synthesis and understanding its reactivity in various chemical transformations. The lack of this information limits the fundamental understanding of its chemical behavior and potential applications.

Future Research Directions and Emerging Avenues for 1h Benzimidazole, 1,1 Carbonylbis

Development of Advanced Synthetic Strategies for Complex Architectures

The full potential of 1H-Benzimidazole, 1,1'-carbonylbis- as a building block for more intricate molecular structures is yet to be unlocked. Future research will undoubtedly focus on moving beyond traditional synthetic methods to develop more advanced and efficient strategies. A primary objective will be the creation of asymmetric and well-defined oligomeric and polymeric structures.

Key areas of exploration will include:

Controlled Polymerization Techniques: Investigating living and controlled polymerization methods, such as ring-opening metathesis polymerization (ROMP) or atom transfer radical polymerization (ATRP), by first functionalizing the benzimidazole (B57391) rings. This could lead to the synthesis of polymers with predictable molecular weights and low dispersity, opening doors to new materials with unique properties.

Step-Wise and Convergent Synthesis: Developing multi-step, convergent synthetic routes that allow for the precise installation of various functional groups onto the benzimidazole units before the formation of the carbonyl linkage. This would enable the construction of highly functionalized and complex molecular architectures with tailored electronic and steric properties.

Supramolecular Assembly: Exploring the non-covalent synthesis of complex structures through hydrogen bonding, π-π stacking, and metal coordination involving the benzimidazole moieties. This approach could lead to the formation of self-assembled monolayers, gels, and other ordered materials.

A significant challenge lies in controlling the reactivity of the carbonyl linker and the N-H protons of the benzimidazole rings to achieve selective transformations. Overcoming these hurdles will be critical for the rational design of next-generation materials.

Exploration of Novel Complex Architectures and Their Functional Properties

The didentate nature of the 1H-Benzimidazole, 1,1'-carbonylbis- ligand, with its two benzimidazole units capable of coordinating to metal centers, presents a vast and largely unexplored territory for the creation of novel coordination complexes. Future research will delve into the synthesis and characterization of a wide array of metal-organic frameworks (MOFs), coordination polymers, and discrete multinuclear complexes.

The systematic variation of metal ions (e.g., transition metals, lanthanides) and the introduction of ancillary ligands will allow for the fine-tuning of the resulting architectures and their properties. For instance, the incorporation of redox-active metal centers could lead to materials with interesting catalytic or electronic properties. Similarly, the use of luminescent metal ions could result in novel phosphorescent or fluorescent materials for sensing or imaging applications.

A critical aspect of this research will be the detailed characterization of these new complex architectures using techniques such as single-crystal X-ray diffraction, which provides definitive structural information. This will be complemented by a thorough investigation of their functional properties, including but not limited to:

Porosity and Gas Sorption: Investigating the ability of MOFs derived from this ligand to adsorb and store gases like hydrogen, carbon dioxide, and methane.

Catalysis: Exploring the catalytic activity of metal complexes in various organic transformations.

Luminescence and Sensing: Characterizing the photophysical properties of these materials and their potential as sensors for small molecules or ions.

Magnetic Properties: Studying the magnetic behavior of multinuclear complexes containing paramagnetic metal ions.

The following table provides a hypothetical overview of potential complex architectures and their targeted functional properties:

Metal IonAncillary LigandPotential ArchitectureTargeted Functional Property
Cu(II)None2D Coordination PolymerCatalysis, Gas Sorption
Zn(II)Bipyridine3D Metal-Organic FrameworkLuminescence, Sensing
Eu(III)AcetateDiscrete Binuclear ComplexRed-light Emitting Material
Fe(III)Chloride1D ChainMagnetic Material

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. 1H-Benzimidazole, 1,1'-carbonylbis- and its derivatives have the potential to play a significant role in this transition towards more sustainable practices.

Future research in this area will likely focus on:

Development of Greener Synthetic Routes: Moving away from hazardous reagents and solvents traditionally used in the synthesis of related compounds. For example, exploring mechanochemical methods or the use of biocatalysis could offer more environmentally friendly alternatives. The use of non-toxic carbonyl sources to construct the central linker is a key target.

Catalyst Immobilization: Utilizing 1H-Benzimidazole, 1,1'-carbonylbis- as a scaffold to immobilize homogeneous catalysts onto solid supports. This would facilitate catalyst recovery and reuse, a cornerstone of sustainable catalysis.

Biodegradable Polymers: Investigating the synthesis of polymers based on this scaffold that are designed to degrade under specific environmental conditions, thereby reducing plastic pollution.

Use as a Reagent in Green Chemistry: Exploring the utility of 1H-Benzimidazole, 1,1'-carbonylbis- as a milder and more selective alternative to existing reagents in various chemical transformations.

The inherent stability of the benzimidazole ring system, combined with the potential for functionalization, makes this compound an attractive candidate for applications in robust and recyclable catalytic systems.

Deeper Mechanistic Understanding of Chemical Transformations and Ligand Behavior

A fundamental understanding of the reaction mechanisms and the coordination behavior of 1H-Benzimidazole, 1,1'-carbonylbis- is paramount for its rational application and the design of new functionalities. Future research will employ a combination of experimental and computational techniques to elucidate these aspects.

Key areas of investigation will include:

Kinetics and Thermodynamics of Complexation: Studying the rates and equilibrium constants of complex formation with various metal ions to understand the ligand's coordination preferences.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model the electronic structure of the ligand and its complexes, predict reaction pathways, and rationalize observed properties.

Spectroscopic Studies: Employing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to monitor reactions in real-time and identify reaction intermediates.

Electrochemical Analysis: Investigating the redox behavior of the ligand and its metal complexes to understand their electronic properties and potential for applications in electrocatalysis or as redox-active materials.

A deeper mechanistic insight will not only allow for the optimization of existing applications but will also pave the way for the discovery of entirely new chemical transformations and functional materials based on this versatile scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 1H-Benzimidazole, 1,1'-carbonylbis- derivatives?

The compound is typically synthesized via condensation reactions using N,N′-carbonyldiimidazole (CDI) as a coupling agent. For example, CDI reacts with benzimidazole derivatives under anhydrous conditions (e.g., in THF or DCM) to form the carbonyl-bridged product. A stoichiometric ratio of 1:1.2 (benzimidazole:CDI) is recommended to ensure complete conversion. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields high-purity products .

Q. How can the purity and structural integrity of synthesized 1H-Benzimidazole, 1,1'-carbonylbis- compounds be verified?

Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment and NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm structural motifs. For crystallographic validation, employ single-crystal X-ray diffraction (SCXRD) with programs like SHELXL for refinement .

Q. What spectroscopic techniques are most effective for characterizing 1H-Benzimidazole, 1,1'-carbonylbis- derivatives?

  • FT-IR : Confirm carbonyl (C=O) stretching vibrations at ~1700–1750 cm⁻¹.
  • UV-Vis : Monitor π→π* transitions in the 250–300 nm range for benzimidazole moieties.
  • Mass spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions with isotopic patterns matching theoretical values .

Q. What are the key considerations for selecting reaction solvents when synthesizing 1H-Benzimidazole, 1,1'-carbonylbis- compounds?

Prioritize anhydrous, aprotic solvents (e.g., THF, DCM) to prevent hydrolysis of CDI. Polar solvents like DMF may stabilize intermediates but risk side reactions. Solvent choice should align with the solubility of reactants and avoid competing nucleophiles (e.g., water, alcohols) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of 1H-Benzimidazole, 1,1'-carbonylbis- derivatives?

Use slow evaporation in mixed solvents (e.g., DCM/hexane) to grow high-quality crystals. For challenging cases, employ ORTEP-3 for graphical refinement of unit cell parameters or WinGX for data integration .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of 1H-Benzimidazole, 1,1'-carbonylbis- derivatives?

Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Validate calculations against experimental UV-Vis and electrochemical data. For thermochemical accuracy, incorporate exact-exchange terms as described in Becke’s DFT framework .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for these compounds?

Reconcile discrepancies by:

  • Re-examining torsional angles in DFT-optimized structures versus SCXRD data.
  • Applying Hirshfeld surface analysis to identify non-covalent interactions (e.g., π-stacking, H-bonding) not captured in gas-phase calculations.
  • Using SHELXD for phase refinement in cases of twinned or low-resolution crystals .

Q. What are the mechanistic insights into the catalytic activity of 1H-Benzimidazole, 1,1'-carbonylbis- derivatives in asymmetric synthesis?

Studies suggest that the carbonyl bridge enhances Lewis acidity , enabling activation of substrates like epoxides or ketones. Mechanistic probes (e.g., isotopic labeling, kinetic isotope effects) combined with DFT transition-state modeling can elucidate enantioselective pathways, as seen in the synthesis of dexlansoprazole .

Q. How do steric and electronic factors influence the regioselectivity of reactions involving 1H-Benzimidazole, 1,1'-carbonylbis- compounds?

  • Steric effects : Bulky substituents on benzimidazole N-atoms direct electrophilic attacks to less hindered positions.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) on the benzimidazole ring increase electrophilicity at the carbonyl carbon, favoring nucleophilic additions. Quantitative analysis via Hammett plots or NBO analysis (DFT) can validate these trends .

Q. What advanced techniques are used to analyze non-covalent interactions in supramolecular assemblies involving these derivatives?

  • SCXRD : Resolve intermolecular interactions (e.g., C–H⋯π, N–H⋯O) in crystal packing.
  • Thermogravimetric analysis (TGA) : Assess thermal stability influenced by supramolecular networks.
  • Molecular docking : Simulate host-guest interactions for drug-delivery applications, referencing crystallographic data from Acta Crystallographica Section E .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.